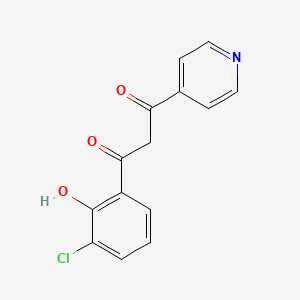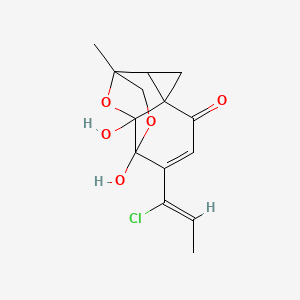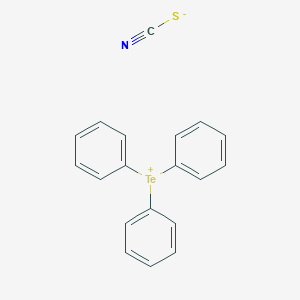
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride is a synthetic organic compound that features a pyridinium core substituted with a dinitrophenyl group and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the 2,4-dinitrochlorobenzene.
Attachment of the Pyrrole Moiety: The pyrrole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The pyrrole moiety can be oxidized to form pyrrole oxides.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridinium salts.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific proteins or nucleic acids, altering their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1-(2,4-Dinitrophenyl)pyridinium chloride: Lacks the pyrrole moiety.
4-(1H-pyrrol-1-yl)pyridinium chloride: Lacks the dinitrophenyl group.
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)benzene: Similar structure but with a benzene core instead of pyridinium.
Uniqueness
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride is unique due to the combination of the dinitrophenyl group and the pyrrole moiety on a pyridinium core, which may confer unique chemical and biological properties.
特性
CAS番号 |
60795-37-1 |
|---|---|
分子式 |
C15H11ClN4O4 |
分子量 |
346.72 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)-4-pyrrol-1-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H11N4O4.ClH/c20-18(21)13-3-4-14(15(11-13)19(22)23)17-9-5-12(6-10-17)16-7-1-2-8-16;/h1-11H;1H/q+1;/p-1 |
InChIキー |
QWMBYKUWVZARGA-UHFFFAOYSA-M |
正規SMILES |
C1=CN(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)

![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)






![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
